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The table below summarizes the primary biological targets of FH535 and the consequent biological effects:

. . Type of . . .
Biological Target . Primary Biological Consequence
Interaction
Whnt/B-catenin Inhibitor Antagonizes [3-catenin/TCF-mediated transcription, leading
pathway [1] to downregulation of target genes.
PPARYy [1] Antagonist Inhibits receptor activity by blocking coactivator recruitment.
PPARS [1] Antagonist Inhibits receptor activity by blocking coactivator recruitment.

FH535's most significant characterized action is the inhibition of the canonical Wnt/B-catenin pathway [1].
In the absence of a Wnt signal, a cytoplasmic "destruction complex" that includes proteins like Axin, APC,
and GSK3[ ensures the constant phosphorylation and degradation of B-catenin. When the Wnt pathway is
activated, this complex is disrupted, allowing [-catenin to accumulate in the nucleus, bind to TCF/LEF
transcription factors, and activate genes that drive cell proliferation and survival [2] [3]. FH535 interferes

with this process by inhibiting the -catenin/TCF-mediated transcription of downstream target genes [1].

Documented Anticancer Effects and Mechanisms
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Extensive in vitro and in vivo studies have demonstrated the multi-faceted anti-cancer effects of FH535,

which are largely attributed to its suppression of the Wnt/p-catenin pathway.

The following diagram illustrates how FH535 targets the Wnt/$-catenin signaling pathway and triggers a

range of anti-cancer effects:
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FHb535 mechanism of action and anticancer effects.

The molecular mechanisms behind these effects involve the downregulation of key Wnt target genes and

other proteins:

¢ Proliferation & Survival: FH535 downregulates cyclin D1 and survivin, genes critical for cell cycle
progression and evasion of apoptosis [4] [5].

¢ Motility & Invasion: It suppresses the expression of MMP-7, MMP-9, Snail, and vimentin, which
are involved in extracellular matrix degradation and epithelial-mesenchymal transition (EMT) [4] [5].
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e Cancer Stemness: FH535 reduces the expression of CSC markers like CD24, CD44, and CD133,
impairing the self-renewal capacity of CSCs [4] [6] [7].

e Angiogenesis: In pancreatic cancer, FH535 was shown to repress the secretion of pro-angiogenic
cytokines like VEGF, IL-6, and IL-8, thereby remodeling the tumor microenvironment [6].

Key Experimental Evidence by Cancer Type

The efficacy of FH535 has been demonstrated in multiple cancer models, as detailed in the table below. Note
that the concentrations and specific effects are derived from individual studies and should be interpreted

within their experimental contexts.

Cancer Type Model System Key Findings Reference

| Colon Cancer | Cell lines (HT29, SW480); Mouse xenograft |  I[Cso: ~20-30 pM (72h, in vitro). * Induced
cell cycle arrest. * Inhibited migration/invasion. * Downregulated CD44, CD133, Cyclin D1, Survivin. * 15
mg/kg (in vivo) suppressed xenograft growth. | [4] [5] | | Pancreatic Cancer | Cell lines; Mouse xenograft | ¢
Repressed CSC markers (CD24, CD44). « Inhibited angiogenesis (in vitro & in vivo). * Downregulated
VEGEF, IL-6, IL-8. | [6] | | Breast Cancer (Triple Negative) | Cell lines (MDA-MB-231, HCC38) | -
Inhibited growth, migration, and invasion in vitro. * Suppressed NEDD9 expression (protein involved in
metastasis). | [8] | | Non-Small Cell Lung Cancer (NSCLC) | Cell line (A549) | * In combination with

Docetaxel, induced "mitotic catastrophism" and enhanced anti-proliferative effect. | [9] |

Overview of Experimental Protocols

The cited studies employed standard, robust methodologies to evaluate FH535's effects.

¢ In Vitro Cell Viability & Proliferation: Cell Counting Kit-8 (CCK-8) assay was used to determine
the half-maximal inhibitory concentration (ICso) after 48-72 hours of treatment [5]. Plate colony
formation assay assessed long-term clonogenic survival [5].

e Cell Cycle & Stemness Analysis: Flow cytometry with propidium iodide staining was used for cell
cycle analysis. The same technique, with fluorescently-labeled antibodies against CD24 and CD44,
was used to quantify cancer stem cell populations [5].

e Migration & Invasion Assays: Wound-healing assay measured two-dimensional cell migration.
Transwell assay with a Matrigel coating was used to evaluate invasive potential through a basement
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membrane matrix [4] [5].

¢ In Vivo Efficacy: Mouse xenograft models were established by subcutaneously injecting human
cancer cells (e.g., HT29) into immunodeficient mice. Once tumors were palpable, FH535 (e.g., 15
mg/kg) or vehicle control was administered via intraperitoneal injection every 2 days. Tumor volume
and weight were monitored to assess efficacy [6] [5].

¢ Molecular Mechanism Analysis: Western blotting and Quantitative RT-PCR confirmed the
downregulation of target proteins (B-catenin, Cyclin D1, Survivin) and mRNAs, respectively [4] [5].
RNA sequencing provided an unbiased view of the pathways altered by FH535 treatment [4].

Research Implications and Potential

FH535 serves as a valuable tool compound for validating the Wnt/p-catenin pathway as a therapeutic target.
Its ability to target CSCs and the tumor microenvironment (e.g., angiogenesis) suggests potential for
combination therapies. Recent research, such as the 2025 study combining FH535 with docetaxel in
NSCLC, highlights a promising strategy to overcome drug resistance and achieve synergistic effects [9].
However, it is important to note that FH535 is currently used in research settings only and its drug-like

properties and pharmacokinetics require further optimization for clinical translation [1].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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